Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone
Overview
Description
Cyclobutyl 4-(pyrrolidinomethyl)phenyl ketone is a chemical compound with the CAS Number: 898776-99-3 . It has a molecular weight of 243.35 and its IUPAC name is cyclobutyl [4- (1-pyrrolidinylmethyl)phenyl]methanone . The compound is in the form of a golden oil .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H21NO/c18-16 (14-4-3-5-14)15-8-6-13 (7-9-15)12-17-10-1-2-11-17/h6-9,14H,1-5,10-12H2 . The compound contains a total of 39 atoms; 21 Hydrogen atom(s), 16 Carbon atom(s), 1 Nitrogen atom(s), and 1 Oxygen atom(s) .It is in the form of a golden oil . The compound contains total 79 bond(s); 39 non-H bond(s), 13 multiple bond(s), 8 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 2 four-membered ring(s), 2 five-membered ring(s), 2 six-membered ring(s), 1 ketone(s) (aromatic), 2 tertiary amine(s) (aliphatic), and 2 Pyrrolidine(s) .
Scientific Research Applications
Synthetic Precursors and Catalysis
Cyclobutyl compounds have been utilized as precursors in synthetic chemistry for creating complex molecular structures. For example, doubly activated cyclopropanes, which share structural motifs with cyclobutyl compounds, have been used for the regiospecific synthesis of dihydropyrroles and pyrroles, highlighting their utility in constructing densely functionalized heterocycles (Wurz & Charette, 2005). Similarly, cyclobutyl phenyl sulfoxide has been employed for spiroannelation of cyclopentanone, demonstrating its role in expanding synthetic methodologies for creating spirocyclic compounds (Fitjer, Schlotmann, & Noltemeyer, 1995).
Formation of Functionalized Molecules
Cyclobutyl compounds have also played a significant role in the formation of nickeladihydropyran, a key intermediate in nickel-catalyzed cycloaddition reactions. This demonstrates their potential in facilitating cycloaddition reactions to yield cyclopentane compounds with specific functional groups (Ogoshi, Nagata, & Kurosawa, 2006).
Lewis Acid/Base Molecular Square Receptors
In the field of molecular recognition, cyclobutyl compounds have been utilized to construct molecular square receptors. These receptors demonstrate the ability to capture neutral guests through Lewis acid/base interactions, showcasing the versatility of cyclobutyl structures in creating complex molecular assemblies (Whiteford, Stang, & Huang, 1998).
Properties
IUPAC Name |
cyclobutyl-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-4-3-5-14)15-8-6-13(7-9-15)12-17-10-1-2-11-17/h6-9,14H,1-5,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZWQOHVCBPVGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3CCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70642774 | |
Record name | Cyclobutyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-99-3 | |
Record name | Cyclobutyl[4-(1-pyrrolidinylmethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898776-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutyl{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70642774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.